molecular formula C29H22N2O3 B4080846 8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

Cat. No.: B4080846
M. Wt: 446.5 g/mol
InChI Key: HDMIDZMGSQUFQA-UHFFFAOYSA-N
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Description

8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound characterized by its unique structural features It contains a benzodioxole moiety, a phenyl group, and a cyclohexa[a]phenanthrolinone core

Preparation Methods

The synthesis of 8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzodioxole ring, followed by the introduction of the phenyl group and the construction of the cyclohexa[a]phenanthrolinone core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or phenyl rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar compounds to 8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE include other benzodioxole derivatives and phenanthrolinone analogs. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For instance:

The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties.

Properties

IUPAC Name

8-(1,3-benzodioxol-5-yl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3/c32-24-14-19(17-5-2-1-3-6-17)13-21-27-20-7-4-12-30-22(20)9-10-23(27)31-29(28(21)24)18-8-11-25-26(15-18)34-16-33-25/h1-12,15,19,29,31H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMIDZMGSQUFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1C3=C(C=CC4=C3C=CC=N4)NC2C5=CC6=C(C=C5)OCO6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 2
8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 3
Reactant of Route 3
8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 4
8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 5
8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 6
8-(2H-1,3-BENZODIOXOL-5-YL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

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